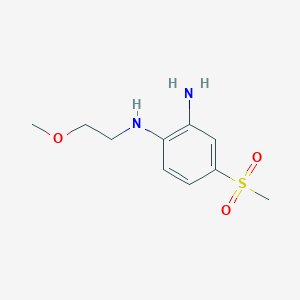

4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-(2-methoxyethyl)-4-methylsulfonylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-15-6-5-12-10-4-3-8(7-9(10)11)16(2,13)14/h3-4,7,12H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAASAQVEIEYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Methanesulfonyl Group Introduction

- Starting from chlorobenzyl derivatives, nitration is carried out under controlled low temperatures (-5°C to 0°C) using fuming nitric acid in concentrated sulfuric acid to yield nitro-substituted intermediates such as 4-nitro-2-chloromethyl-chlorobenzene.

- Methanesulfonyl groups are introduced via sulfonyl chloride reagents (e.g., methane sulfonyl chloride) reacting with appropriate amine or hydroxyl precursors under basic conditions (e.g., trimethylamine in dichloromethane).

Preparation of the 2-Methoxyethyl Side Chain

- The 2-methoxyethyl amine side chain is synthesized through multi-step processes:

- Protection of ethanolamine with benzyl chloroformate to form N-protected intermediates.

- Conversion to mesylate derivatives by reaction with methane sulfonyl chloride.

- Substitution of mesylate groups with azide ions via heating with sodium azide in DMSO.

- Reduction of azides to amines using Staudinger reduction with triphenylphosphine in methanol.

- Final deprotection under hydrogen atmosphere with Pd/C catalyst to yield free amine side chains.

Coupling of Aromatic Core and Side Chain

- The aromatic intermediate containing the methanesulfonyl group is coupled with the prepared 2-methoxyethyl amine side chain in polar aprotic solvents such as DMSO.

- The reaction is typically facilitated by bases such as diisopropylethylamine to promote nucleophilic substitution, yielding the target compound in moderate to good isolated yields (52–81%).

Catalytic Hydrogenation and Reduction

- Catalytic hydrogenation is a critical step to reduce nitro groups to amines while preserving other sensitive functionalities.

- Common catalysts include palladium on carbon (10% Pd/C), often used with solvents like toluene, ethanol, or methanol.

- The reaction is conducted under hydrogen atmosphere at pressures of 2–3 bar and temperatures ranging from ambient to 78°C, with reaction times varying from 30 minutes to 4 hours depending on scale and substrate.

- Post-reaction, the mixture is filtered to remove catalyst, washed, and dried under inert atmosphere to prevent oxidation of sensitive amine products.

Representative Reaction Conditions and Data Table

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Pressure (bar) | Time | Notes |

|---|---|---|---|---|---|---|

| Nitration | Fuming HNO3, conc. H2SO4 | Sulfuric acid | -5 to 0 | Atmospheric | Controlled addition | Low temp to control exotherm |

| Methanesulfonylation | Methane sulfonyl chloride, trimethylamine | Dichloromethane (DCM) | 0–25 | Atmospheric | 1–3 hours | Basic conditions to neutralize HCl |

| Side chain protection | Benzyl chloroformate, triethylamine | DCM | 0–25 | Atmospheric | 1–2 hours | Protects amine for subsequent steps |

| Azide substitution | Sodium azide | DMSO | 80–100 | Atmospheric | Several hours | Nucleophilic substitution |

| Azide reduction | Triphenylphosphine, MeOH | Methanol | Reflux (~65) | Atmospheric | 2–4 hours | Staudinger reduction |

| Deprotection | Pd/C catalyst, H2 atmosphere | Methanol | 25–40 | 1–3 | 1–3 hours | Removes benzyl protecting group |

| Hydrogenation of nitro | Pd/C catalyst, H2 atmosphere | Toluene, ethanol | 20–78 | 2–3 | 0.5–4 hours | Converts nitro to amine |

| Coupling reaction | Aromatic intermediate + side chain + base | DMSO | 25–60 | Atmospheric | Several hours | Base: diisopropylethylamine |

Research Findings and Optimization Notes

- The hydrogenation step is exothermic and requires external cooling to maintain temperature control and avoid side reactions.

- Using palladium catalysts with controlled water content (e.g., 50% water on carbon) can influence reaction rate and product stability.

- The final product is sensitive to oxygen; therefore, inert atmosphere handling during filtration and drying is recommended to prevent oxidation.

- The choice of solvent in coupling and hydrogenation steps affects solubility and reaction kinetics; polar aprotic solvents like DMSO improve coupling efficiency, while toluene or ethanol are preferred for hydrogenation.

- Yields of the final coupling step range from 52% to 81%, indicating moderate to good efficiency depending on reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: : Conversion of the amino groups to nitro groups.

Reduction: : Reduction of nitro groups to amino groups.

Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents are iron (Fe) and hydrogen (H2).

Substitution: : Reagents like methanesulfonyl chloride (MsCl) and 2-methoxyethylamine are used.

Major Products Formed

Oxidation: : Nitrobenzene derivatives.

Reduction: : Amino derivatives.

Substitution: : Sulfonamide and ether derivatives.

Scientific Research Applications

Applications in Scientific Research

The applications of 4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine can be categorized into several key areas:

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable bonds with other molecular structures allows it to participate in the creation of complex drug molecules. Research has indicated its potential use in developing treatments for conditions such as cancer and infectious diseases.

Material Science

In material science, this compound is utilized in the formulation of polymers and resins. The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance applications.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for chemists looking to create complex organic molecules efficiently.

Case Study 1: Synthesis of Anticancer Agents

A study highlighted the use of this compound in synthesizing novel anticancer compounds. Researchers demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in drug development.

Case Study 2: Development of High-Performance Polymers

In another research project, the integration of this compound into polymer formulations resulted in materials with enhanced durability and resistance to environmental degradation. These findings support its application in creating sustainable materials for industrial uses.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: : Interacts with enzymes and receptors in biological systems.

Pathways Involved: : Modulates biochemical pathways related to cellular processes.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Donating Groups: Methanesulfonyl (-SO₂CH₃) and nitro (-NO₂) groups are strong electron-withdrawing groups (EWGs), which reduce electron density on the benzene ring and slow reaction rates in condensations with carbonyl compounds . In contrast, methoxy (-OCH₃) and 2-methoxyethyl groups enhance electron density, improving yields in heterocycle formation . The ambipolar nature of this compound (EWG + EDG) may balance reactivity, though direct experimental data are lacking.

Key Findings:

- Unsubstituted Benzene-1,2-Diamine: Exhibits the highest reactivity in quinoxaline synthesis due to minimal electronic or steric interference .

- Electron-Withdrawing Substituents : Reduce yields in condensation reactions (e.g., 55% for 4-nitro vs. 90% for unsubstituted diamine) .

Biological Activity

Chemical Identity

4-Methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine, with the CAS number 1153122-37-2, has the molecular formula and a molecular weight of 244.31 g/mol. This compound features a benzene ring substituted with a methanesulfonyl group and an N-(2-methoxyethyl)amino group, making it of interest in various scientific research applications due to its unique chemical properties and potential biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially altering signal transduction pathways.

Research Findings

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

- Anticancer Properties : Research indicates that compounds similar to this compound have shown promise in inhibiting the proliferation of cancer cells. For instance, a study demonstrated that related sulfonamide derivatives can inhibit tumor growth by targeting transcription factors associated with cancer progression .

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. Certain derivatives have been shown to reduce markers of inflammation in vitro, suggesting a possible therapeutic application in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study 1 : A derivative of methanesulfonamide was evaluated for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. Results indicated significant inhibition at concentrations as low as 50 µM, highlighting its potential as an antimicrobial agent .

- Case Study 2 : In a pharmacological study, another sulfonamide derivative was tested for its effects on cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential anticancer and anti-inflammatory effects | Unique combination of functional groups |

| 4-Methoxybenzenesulfonamide | - | Anticancer activity | Similar mechanism of action |

| N-(2-Methoxyethyl)aniline | - | Limited biological data available | Less characterized |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a methanesulfonyl group onto a benzene-1,2-diamine scaffold using methanesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). Purity optimization involves iterative recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥98% purity threshold) .

- Key Considerations : Monitor reaction intermediates using TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the solubility and stability of this compound be systematically evaluated for in vitro studies?

- Methodological Answer : Solubility profiling should be performed in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability under varying pH (2–12) and temperatures (4–40°C) can be assessed via accelerated degradation studies, with LC-MS to identify degradation products .

- Key Considerations : Use phosphate-buffered saline (PBS) for aqueous stability tests and ensure inert atmospheres (N) to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing the electronic environment of the methanesulfonyl and methoxyethyl groups?

- Methodological Answer :

- FT-IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm) and amine (N–H stretching at ~3300 cm) groups.

- NMR : Use H NMR to resolve methoxyethyl protons (δ 3.3–3.5 ppm) and sulfonyl-adjacent aromatic protons (deshielded, δ 7.5–8.0 ppm).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Software like Gaussian or ORCA can model transition states for sulfonyl-group participation in nucleophilic attacks or redox reactions. Validate predictions with experimental kinetic studies (e.g., Eyring plots) .

- Key Considerations : Use solvent continuum models (e.g., PCM) to simulate reaction environments and compare with empirical data .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC values)?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies may arise from differences in ATP concentrations in kinase assays.

- Dose-Response Reproducibility : Conduct triplicate experiments using standardized protocols (e.g., CLSI guidelines) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) optimize large-scale synthesis while minimizing hazardous byproducts?

- Methodological Answer : Integrate reaction kinetics data into COMSOL to model heat/mass transfer and optimize parameters (e.g., stirring rate, temperature gradients). Machine learning algorithms (e.g., random forests) can predict byproduct formation and suggest green chemistry alternatives (e.g., replacing THF with cyclopentyl methyl ether) .

- Key Considerations : Validate simulations with pilot-scale experiments and monitor in situ via Raman spectroscopy .

Q. What crystallographic insights explain the compound’s solid-state stability and polymorphism?

- Methodological Answer : Perform single-crystal X-ray diffraction to analyze packing motifs (e.g., π-π stacking, hydrogen bonds). Compare polymorphs (e.g., Form I vs. Form II) using DSC and PXRD. Stability can be correlated with lattice energy calculations (e.g., via Mercury CSD software) .

- Key Considerations : Control crystallization solvents (e.g., acetonitrile vs. ethyl acetate) to isolate specific polymorphs .

Data Analysis and Theoretical Framework

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents (e.g., sulfonyl to carbonyl, methoxyethyl to ethoxyethyl) and assess biological activity.

- Multivariate Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters with activity .

- Key Considerations : Include positive/negative controls (e.g., known inhibitors) and validate models with external test sets .

Q. What theoretical frameworks guide the interpretation of this compound’s electrochemical behavior (e.g., in sensor applications)?

- Methodological Answer : Apply Marcus theory to electron-transfer kinetics and Nernstian principles for redox potential calculations. Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) can identify quasi-reversible sulfonyl-group reductions. Compare with DFT-predicted redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.